Ala-Gly, also known as alanylglycine or N-alanyl-glycine, is a dipeptide, meaning it is a molecule formed by linking two amino acids, Alanine (Ala) and Glycine (Gly), through a peptide bond. Due to its simple structure, Ala-Gly serves as a fundamental building block for studying protein folding, conformation, and interactions. Researchers utilize Ala-Gly in various ways:
The unique properties of Ala-Gly make it a potential candidate for various applications in drug development and delivery:
The self-assembling properties of Ala-Gly have attracted interest in material science and engineering:
Ala-Gly, also known as L-alanylglycine, is a dipeptide composed of two amino acids: L-alanine and glycine. Its chemical formula is , and it is classified under the broader category of peptides. The structure of Ala-Gly consists of a peptide bond formed between the carboxyl group of L-alanine and the amino group of glycine. This compound plays a significant role in various biological processes and has garnered interest in biochemical research due to its unique properties and potential applications in medicine and nutrition .
Ala-Gly exhibits several biological activities that contribute to its significance in physiological processes. It has been shown to influence cell signaling pathways and may play a role in modulating neurotransmitter activity. Furthermore, studies suggest that Ala-Gly can enhance cellular uptake mechanisms, thereby improving nutrient absorption and metabolism within cells. Its presence in various biological systems indicates its potential as a bioactive compound with therapeutic implications .
The synthesis of Ala-Gly can be achieved through several methods:
Ala-Gly has several applications across different fields:
Interaction studies involving Ala-Gly have focused on its binding affinities with various receptors and enzymes. Research indicates that Ala-Gly may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions. Additionally, studies have explored its role in modulating cellular responses to stressors, suggesting that it may have protective effects against oxidative damage .
Ala-Gly shares structural similarities with other dipeptides but possesses unique features that differentiate it from them. Below is a comparison with similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
L-Alanylaspartic Acid | L-Alanine + L-Aspartic Acid | Involved in neurotransmission; more complex structure |
Glycylglycine | Glycine + Glycine | Simple structure; lacks the unique properties of Ala-Gly |
L-Alanylleucine | L-Alanine + L-Leucine | Exhibits different biological activities due to leucine's side chain |
L-Alanylhistidine | L-Alanine + L-Histidine | Potential role in antioxidant activity; more complex interactions |
The uniqueness of Ala-Gly lies in its specific combination of amino acids, which contributes to distinct biochemical properties and activities not found in other dipeptides .
Alanine-glycine demonstrates characteristic thermal properties that distinguish it from its constituent amino acids and cyclic analogs. Fast Scanning Calorimetry (FSC) measurements reveal that Ala-Gly exhibits a melting temperature of 611 ± 7 K (338°C), which is notably higher than glycyl-alanine (Gly-Ala) at 551 ± 7 K [1]. This temperature difference reflects the influence of amino acid sequence on dipeptide stability and crystalline packing arrangements.
The melting enthalpy of Ala-Gly is 52 ± 7 kJ/mol [1], representing the energy required to disrupt the crystalline structure and convert the solid dipeptide to its liquid state. This value is intermediate among simple dipeptides, with glycyl-glycine showing 40 ± 6 kJ/mol and alanyl-alanine displaying 45 ± 7 kJ/mol [1]. The relatively high melting enthalpy indicates strong intermolecular interactions within the crystal lattice, primarily through hydrogen bonding networks involving the peptide backbone and terminal functional groups.
Heat capacity measurements provide critical insights into the thermal behavior of Ala-Gly. The heat capacity difference between liquid and solid phases at the glass transition temperature is 82 ± 3 J/(mol·K), while at the melting temperature it decreases to 57 ± 3 J/(mol·K) [1]. These values reflect the molecular mobility changes during phase transitions and are essential for understanding the dipeptide's thermal stability profile.
Thermal decomposition studies using Differential Scanning Calorimetry (DSC) reveal that Ala-Gly undergoes decomposition before melting under normal atmospheric conditions. The decomposition onset temperature occurs at 238.3°C, with the primary decomposition peak at 245.0°C and completion at 253.1°C [2]. The decomposition process releases 621.28 J/g of energy during the first decomposition step, which corresponds to the loss of methylamine from the alanine residue [2]. A secondary endothermic peak occurs at higher temperatures, attributed to decarboxylation and deamination processes [2].
The aqueous solubility of Ala-Gly exhibits temperature-dependent behavior consistent with typical dipeptide dissolution thermodynamics. At 298.15 K (25°C), the solubility in pure water is 1.54 ± 0.02 mol/kg [3], which increases to 1.81 ± 0.03 mol/kg at 323.15 K (50°C) [3]. This positive temperature coefficient indicates that the dissolution process is endothermic, with entropy gains from solvation overcoming the enthalpy penalty of crystal lattice disruption.
Comparative solubility studies demonstrate that Ala-Gly is significantly less soluble than its isomer Gly-Ala, which shows a solubility of approximately 4.78 mol/kg at 298.15 K [4]. This substantial difference in aqueous solubility correlates directly with the measured melting enthalpy differences, where the higher melting enthalpy of Ala-Gly (52 ± 7 kJ/mol) compared to Gly-Ala (41 ± 5 kJ/mol) contributes to reduced solubility according to the ideal solubility equation [1].
The solubility behavior in electrolyte solutions provides insights into ion-dipeptide interactions. In sodium chloride solutions, Ala-Gly exhibits minimal salting-in effects at low salt concentrations and moderate salting-out effects at higher concentrations [4]. In sodium sulfate solutions, the dipeptide shows consistent salting-out behavior, while in ammonium sulfate the solubility remains relatively constant across the concentration range studied [4].
The acid-base properties of Ala-Gly are determined by the ionizable groups present in the molecule: the N-terminal amino group and the C-terminal carboxyl group. Based on the constituent amino acids and the effects of peptide bond formation, the N-terminal amino group exhibits an estimated pKa of approximately 9.0-9.3, which is slightly lower than the corresponding values in free alanine (9.69) and glycine (9.60) [5] [6]. This reduction occurs due to the electron-withdrawing effect of the peptide bond, which decreases the basicity of the amino group.
The C-terminal carboxyl group displays an estimated pKa of approximately 3.0-3.5, representing an increase from the values observed in free amino acids (2.34 for both alanine and glycine) [5] [6]. The peptide bond formation reduces the acidity of the carboxyl group through electron donation effects, resulting in this higher pKa value.
The isoelectric point (pI) of Ala-Gly is calculated to be approximately 6.0, determined as the average of the two pKa values. At this pH, the dipeptide exists predominantly in its zwitterionic form with a net charge of zero, containing both a protonated amino group (NH₃⁺) and a deprotonated carboxyl group (COO⁻) [7].
The zwitterionic character of Ala-Gly dominates across a broad pH range from approximately 3.5 to 9.0. Below pH 3.5, the molecule exists primarily in its fully protonated form with a net positive charge, while above pH 9.0, it adopts a deprotonated state with a net negative charge. The amphoteric nature enables Ala-Gly to function as both an acid and a base depending on solution conditions [8].
The chemical stability of Ala-Gly exhibits strong pH dependence, with maximum stability occurring around pH 6.0, coinciding with the isoelectric point where the dipeptide exists predominantly in its zwitterionic form [9]. This stability maximum reflects the reduced tendency for acid- or base-catalyzed hydrolysis when the molecule carries no net charge.
At acidic pH values (below 3), Ala-Gly undergoes acid-catalyzed hydrolysis through protonation of the peptide bond oxygen, making it more susceptible to nucleophilic attack by water molecules. The fully protonated state at low pH increases the electrophilicity of the carbonyl carbon, facilitating peptide bond cleavage.
Under alkaline conditions (above pH 9), the dipeptide experiences base-catalyzed hydrolysis where hydroxide ions directly attack the peptide bond carbonyl carbon. The presence of multiple negative charges at high pH creates electrostatic repulsion that can destabilize the molecular structure and accelerate degradation processes.
Studies on related dipeptides demonstrate that the degradation kinetics follow pseudo-first-order kinetics with respect to dipeptide concentration [9]. The pH-rate profile for similar alanine-containing dipeptides shows a characteristic U-shaped curve, with minimum degradation rates occurring near the isoelectric point and increasing rates at both acidic and basic extremes [9].
Temperature effects compound the pH-dependent stability patterns. At elevated temperatures, the activation energy for hydrolytic processes decreases, leading to accelerated degradation rates across all pH ranges. The combination of unfavorable pH and high temperature creates particularly harsh conditions that can rapidly degrade Ala-Gly through multiple pathways including peptide bond cleavage, deamination, and decarboxylation [9].
High-Performance Liquid Chromatography (HPLC) analysis of Ala-Gly provides essential information for identification, quantification, and purity assessment. Under reversed-phase conditions using C18 columns, Ala-Gly exhibits an estimated retention time of 8.5-10.0 minutes, which falls between the retention times of its constituent amino acids when derivatized with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) [10].
The retention behavior reflects the moderate hydrophobicity of the dipeptide, which is intermediate between glycine (retention time ~7.9 minutes) and alanine (retention time ~9.3 minutes) when analyzed under identical derivatization and chromatographic conditions [10] [11]. The presence of both hydrophilic (amino and carboxyl groups) and hydrophobic (methyl side chain from alanine) components creates a balanced polarity that determines the chromatographic behavior.
Optimization of chromatographic conditions typically employs gradient elution systems with acetonitrile-water mobile phases containing trifluoroacetic acid (0.1% v/v) as an ion-pairing agent. Flow rates of 1.0 mL/min and detection at 215 nm provide optimal sensitivity for quantitative analysis [10]. The use of AQC derivatization enhances both retention and detection sensitivity, as the quinoline chromophore provides strong UV absorption and improved chromatographic peak shape.
Purity assessment requires careful evaluation of potential impurities including unreacted starting materials (alanine and glycine), side products from incomplete coupling reactions, and degradation products. High-purity Ala-Gly preparations typically demonstrate >95% purity as determined by peak area integration at 215 nm detection [12]. Impurity profiling involves comparison of retention times with authentic standards and mass spectrometric confirmation of peak identities.
The ultraviolet absorption spectrum of Ala-Gly is dominated by the peptide bond chromophore, which exhibits strong absorption in the far-UV region. The primary absorption maximum occurs at approximately 193 nm, corresponding to the π→π* electronic transition of the amide bond [13] [14]. This absorption feature is characteristic of all peptides and proteins, arising from the delocalized electron system within the peptide backbone.
The molar absorptivity at 193 nm is significantly higher than that of the constituent amino acids, with the peptide bond absorbing approximately 27 times more strongly than individual glycine or alanine residues at this wavelength [14]. This enhanced absorption reflects the extended conjugation in the peptide bond compared to the isolated amino and carboxyl groups in free amino acids.
Broad absorption extends across the 190-220 nm range, with decreasing intensity at longer wavelengths [15] [16]. At 205 nm, a wavelength commonly used for peptide quantification, Ala-Gly exhibits moderate to strong absorption suitable for concentration determination [17]. The absorption profile shows the characteristic peptide backbone signature without interference from aromatic amino acid residues, as neither alanine nor glycine contains aromatic side chains.
Secondary absorption features appear in the 210-230 nm region with much lower intensity, attributed to n→π* transitions of the peptide bond and overlapping electronic transitions from the terminal amino and carboxyl groups [15]. These weaker absorptions can provide additional spectroscopic fingerprints for identification purposes but are less reliable for quantitative analysis.
The absence of aromatic amino acid residues in Ala-Gly means that no significant absorption occurs above 250 nm, distinguishing it from peptides containing phenylalanine (λmax ~257 nm), tyrosine (λmax ~275 nm), or tryptophan (λmax ~280 nm) [18] [19]. This spectroscopic simplicity facilitates analysis in complex mixtures where aromatic-containing peptides might interfere with quantification.